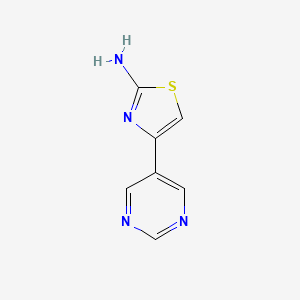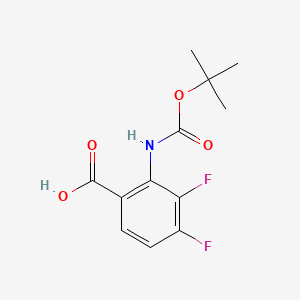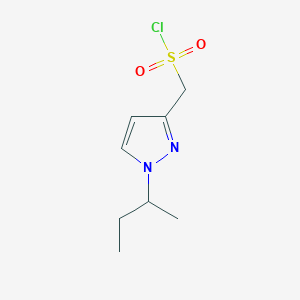
(1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride is an organic compound featuring a pyrazole ring substituted with a sec-butyl group and a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Sec-butyl Group: The sec-butyl group can be introduced via alkylation of the pyrazole ring using sec-butyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be achieved by reacting the alkylated pyrazole with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The methanesulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Reagent: Employed in various organic reactions to introduce the methanesulfonyl group.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its reactive sulfonyl chloride group.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride primarily involves the reactivity of the methanesulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or modifying protein function. The pyrazole ring may also interact with biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
(1-Butyl-1h-pyrazol-3-yl)methanesulfonyl chloride: Similar structure but with a butyl group instead of a sec-butyl group.
(1-(Tert-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride: Contains a tert-butyl group, which may affect its steric properties and reactivity.
(1-Methyl-1h-pyrazol-3-yl)methanesulfonyl chloride: Features a methyl group, leading to different steric and electronic effects.
Uniqueness
The presence of the sec-butyl group in (1-(Sec-butyl)-1h-pyrazol-3-yl)methanesulfonyl chloride imparts unique steric and electronic properties, potentially influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H13ClN2O2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
(1-butan-2-ylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-3-7(2)11-5-4-8(10-11)6-14(9,12)13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
JWZRDUHFHHNSLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)

![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)
![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)

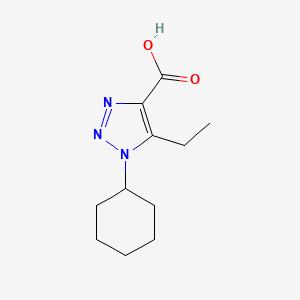
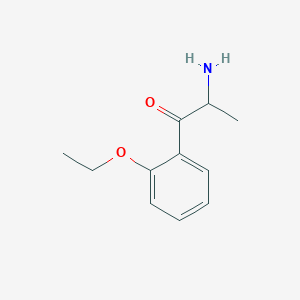
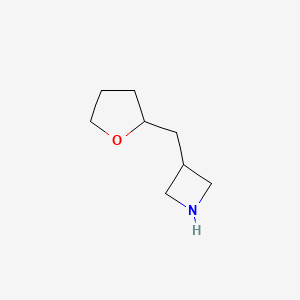
![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)

